molecular formula C18H18FNO2 B7712348 (E)-N-[2-(4-fluorophenyl)ethyl]-3-(2-methoxyphenyl)prop-2-enamide CAS No. 1095344-82-3

(E)-N-[2-(4-fluorophenyl)ethyl]-3-(2-methoxyphenyl)prop-2-enamide

Cat. No.: B7712348
CAS No.: 1095344-82-3
M. Wt: 299.3 g/mol
InChI Key: ITRHKTKZEPFRQZ-DHZHZOJOSA-N
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Description

(E)-N-[2-(4-fluorophenyl)ethyl]-3-(2-methoxyphenyl)prop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of a double bond conjugated with an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[2-(4-fluorophenyl)ethyl]-3-(2-methoxyphenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-fluorophenylethylamine and 2-methoxybenzaldehyde.

    Formation of the Enamine: The 4-fluorophenylethylamine reacts with 2-methoxybenzaldehyde in the presence of a base such as sodium hydride to form an enamine intermediate.

    Amidation: The enamine intermediate is then treated with an acyl chloride, such as propionyl chloride, under basic conditions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[2-(4-fluorophenyl)ethyl]-3-(2-methoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding amines or alcohols.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

(E)-N-[2-(4-fluorophenyl)ethyl]-3-(2-methoxyphenyl)prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-N-[2-(4-fluorophenyl)ethyl]-3-(2-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(Aminomethyl)phenyl]-N,N-dimethylamine
  • (1-(tert-Butoxycarbonyl)piperidin-4-yl)methyl)proline
  • Organochlorine compounds

Uniqueness

(E)-N-[2-(4-fluorophenyl)ethyl]-3-(2-methoxyphenyl)prop-2-enamide is unique due to its specific combination of a fluorophenyl group and a methoxyphenyl group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(E)-N-[2-(4-fluorophenyl)ethyl]-3-(2-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO2/c1-22-17-5-3-2-4-15(17)8-11-18(21)20-13-12-14-6-9-16(19)10-7-14/h2-11H,12-13H2,1H3,(H,20,21)/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITRHKTKZEPFRQZ-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=CC(=O)NCCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C/C(=O)NCCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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